molecular formula C23H23N5O4 B2529303 8-(4-ethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941996-16-3

8-(4-ethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No. B2529303
CAS RN: 941996-16-3
M. Wt: 433.468
InChI Key: NNLCZHRJCDAMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-ethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Drug Discovery

Research on imidazo[1,2,4]triazines and related heterocyclic compounds has shown their significance in drug discovery due to their diverse biological activities. For instance, studies have demonstrated the synthesis of novel derivatives with potential for antibacterial and antitumoral activities. The diastereoselective synthesis of compounds related to the query chemical has been explored, yielding derivatives with potential antiproliferative activity against specific cancer cell lines (Gazieva et al., 2014). This suggests that the compound may also hold promise for the development of new therapeutic agents.

Antimicrobial and Antiviral Potential

Derivatives of triazine-based compounds have shown moderate activity against viruses and bacteria, highlighting their potential as antimicrobial and antiviral agents. Research into similar structures has revealed compounds with moderate rhinovirus activity at non-toxic dosage levels (Kim et al., 1978). This opens avenues for the application of the compound in the development of new antiviral drugs.

Anti-inflammatory and Analgesic Properties

Investigations into benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from similar heterocycles have identified compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). This suggests potential applications of the compound for the treatment of inflammation and pain.

Synthesis and Chemical Reactivity

The compound belongs to a class of chemicals that are synthesized through complex reactions, including condensation, aldol-crotonic condensation, and cyclization processes. These synthetic routes provide valuable insights into the chemical reactivity and potential applications of the compound in creating novel drug-like molecules (Vasilevskii et al., 2009).

properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-8-(4-ethoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-2-32-18-9-7-17(8-10-18)25-13-14-27-21(30)22(31)28(24-23(25)27)15-20(29)26-12-11-16-5-3-4-6-19(16)26/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLCZHRJCDAMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.